N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine
Overview
Description
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ruthenium-Catalyzed Hydroamination
In the field of organic chemistry, ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine, has been demonstrated. This process forms beta-phenethylamine products efficiently, showcasing the utility of morpholine derivatives in synthetic chemistry (Utsunomiya & Hartwig, 2003).
Amination of Benzylic Pinacol Boronates
A study on the direct amination of benzylic pinacol boronates using an aminoazanium derivative of N-methyl morpholine as an amination reagent provides insights into new methods of forming secondary amines. This research highlights the role of morpholine derivatives in novel amination techniques (Xu, Qin, & Liu, 2022).
Structural Analysis of Mannich Base
The structural and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base, reveals detailed information about its crystal structure and molecular interactions. This study is significant for understanding the molecular configuration of morpholine-based compounds (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Waste-Free Technology for N-methylmorpholine Synthesis
A study on waste-free technology for the synthesis of N-methylmorpholine, a morpholine derivative, discusses its applications in extracting aromatic hydrocarbons and as solvents in the pharmaceutical industry. This research contributes to developing more environmentally friendly and cost-effective synthesis methods for morpholine derivatives (Markosyan et al., 2013).
Synthesis of Biodegradable Polyesteramides
Research on the synthesis of biodegradable polyesteramides using morpholine-2,5-dione derivatives provides insights into creating materials with functional groups. This is particularly relevant for developing biocompatible and biodegradable polymers in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).
Properties
IUPAC Name |
N-methyl-1-[4-(morpholin-4-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-2-4-13(5-3-12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBZVJHWHJAJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920482-81-1 | |
Record name | methyl({4-[(morpholin-4-yl)methyl]phenyl}methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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